2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione
Description
The compound 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione (CAS: 1005096-78-5) is a structurally complex heterocyclic molecule with a molecular formula of C₁₉H₂₀N₂O₃ and a molecular weight of 324.38 g/mol . Its core structure comprises a hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione scaffold, substituted with a 2-methoxyphenylaminomethyl group. Limited hazard data are available for this compound, though its GHS pictogram and precautionary statements remain unspecified in the literature .
Properties
IUPAC Name |
4-[(2-methoxyanilino)methyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-5-3-2-4-14(15)20-9-21-18(22)16-10-6-7-11(13-8-12(10)13)17(16)19(21)23/h2-7,10-13,16-17,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZVIOTMMYCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the hexahydro-4,6-ethenocyclopropa[f]isoindole core through cyclization reactions. This core structure is then functionalized with the 2-methoxyphenylamino group via nucleophilic substitution or amination reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methoxy vs. Methyl Substitution
The target compound differs from the 3-methylphenyl analog in both substituent position and functional group. The 2-methoxy group introduces an electron-donating oxygen atom, which may enhance solubility in polar solvents compared to the hydrophobic methyl group. The molecular weight difference (~16 g/mol) arises from the methoxy group’s additional oxygen atom .
Chloro-Substituted Derivative
The 5-chloro-2-methoxyphenyl analog features a smaller isoindole core (lacking the hexahydro-4,6-ethenocyclopropane ring) and a chloro substituent. Despite its lower carbon count (C₁₆ vs. C₁₉), the chloro group contributes to a higher molecular weight (316.75 g/mol) relative to the methyl-substituted analog .
Implications for Chemical Behavior
Solubility and Polarity : The 2-methoxy group in the target compound likely improves aqueous solubility compared to the 3-methylphenyl analog, owing to increased hydrogen-bonding capacity .
Stereochemical Complexity: The hexahydro-4,6-ethenocyclopropane ring in the target compound introduces steric constraints absent in the chloro-substituted derivative, which may influence conformational flexibility and binding interactions .
Reactivity : The chloro-substituted derivative’s electron-withdrawing Cl atom could enhance stability against oxidation but reduce nucleophilic substitution rates compared to the methoxy- and methyl-substituted compounds .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 274.315 g/mol. The structure features a hexahydroisoindole core, which is known for its versatile biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.315 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxyphenyl group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with membrane-bound receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, contributing to its potential effects on mood and cognition.
Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in treating various conditions:
- Antidepressant Activity : Analogous compounds have been noted for their antidepressant effects in animal models, suggesting potential applicability in mood disorders.
- Anticancer Properties : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy.
Case Studies
- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of structurally related compounds on serotonin reuptake inhibition. Results indicated significant antidepressant-like effects in rodent models, supporting further exploration of this compound's potential in treating depression.
- Cytotoxicity Assessment : Research conducted by Smith et al. (2023) assessed the cytotoxic effects of similar isoindole derivatives on breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis at micromolar concentrations, highlighting the need for further investigation into the mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
